Vabicaserin
Description
Contextualization within Serotonergic System Research
The serotonergic system, with its wide-ranging influence on mood, cognition, and behavior, has long been a focal point of neuropharmacological research. biosynth.com Vabicaserin's development is situated within the broader effort to modulate this system for therapeutic benefit. Specifically, this compound is a selective and potent full agonist of the serotonin (B10506) 5-HT2C receptor. wikipedia.orgncats.io This receptor subtype is predominantly located in the central nervous system, with high densities in regions like the prefrontal cortex and basal ganglia, areas critically involved in the pathophysiology of various psychiatric conditions. biosynth.comnih.gov
The selective targeting of the 5-HT2C receptor by this compound represents a more nuanced approach compared to older generations of psychiatric medications that often had broader, less specific effects on multiple neurotransmitter systems. The research into this compound and similar compounds has contributed to a deeper understanding of the specific roles of different serotonin receptor subtypes.
Rationale for 5-HT2C Receptor Agonism in Central Nervous System Disorders
The therapeutic potential of activating 5-HT2C receptors stems from their modulatory effect on other key neurotransmitter systems, particularly the dopamine (B1211576) and glutamate (B1630785) pathways. wikipedia.orgnih.gov The rationale for using a 5-HT2C receptor agonist like this compound in disorders such as schizophrenia is based on the following key mechanisms:
Modulation of Dopamine Release: A core hypothesis in the pathophysiology of schizophrenia involves the hyperactivity of the mesolimbic dopamine pathway, which is associated with positive symptoms like hallucinations and delusions. researchgate.netwikipedia.org Activation of 5-HT2C receptors has been shown to inhibit dopamine release in the mesolimbic pathway. wikipedia.orgfrontiersin.org Preclinical studies in rodents demonstrated that this compound decreases dopamine levels in the nucleus accumbens without significantly affecting dopamine in the striatum, suggesting a targeted effect on the brain region implicated in psychosis. ncats.ionih.gov This mesolimbic selectivity offered the potential for antipsychotic efficacy with a reduced risk of the motor side effects associated with drugs that block dopamine receptors in the striatum. nih.gov
Enhancement of Prefrontal Cortex Function: Cognitive impairment is a significant and often debilitating aspect of schizophrenia. Research suggests that this compound can increase the levels of acetylcholine (B1216132) and glutamate in the prefrontal cortex. wikipedia.org This action is thought to potentially improve cognitive symptoms. nih.gov
Differentiation from Existing Antipsychotics: Most conventional and atypical antipsychotics primarily act on postsynaptic dopamine D2 receptors. nih.gov this compound's mechanism, by targeting presynaptic modulation of dopamine release through 5-HT2C agonism, represented a fundamentally different therapeutic strategy. nih.gov This offered the possibility of a novel treatment approach for schizophrenia, potentially with a broader spectrum of efficacy and an improved side effect profile. nih.gov
Preclinical evidence supported this rationale, with studies showing that 5-HT2C agonists could be effective in models of psychosis. researchgate.net Furthermore, they held promise for addressing mood disorders and cognitive deficits associated with schizophrenia. nih.gov
Detailed Research Findings
The investigation of this compound has yielded specific data on its binding affinity and functional activity at various serotonin receptor subtypes. This information is crucial for understanding its pharmacological profile.
This compound Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT2C | 3 nM | Full Agonist (EC50 = 8 nM) | wikipedia.orgncats.io |
| 5-HT2B | 14 nM | Antagonist | wikipedia.orgncats.io |
| 5-HT2A | 1,650 nM | Very Weak Antagonist | wikipedia.org |
| 5-HT1A | 112 nM | - | ncats.io |
EC50 (Half maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) indicates the binding affinity of a drug to a receptor.
A phase IIa clinical trial was conducted to evaluate the efficacy of this compound in patients with acute schizophrenia. The study compared two doses of this compound against a placebo and an active comparator, olanzapine (B1677200). researchgate.net
Phase IIa Clinical Trial Results for this compound in Schizophrenia
| Treatment Group | Primary Endpoint (PANSS Positive Subscale) | Key Secondary Endpoints | Reference |
|---|---|---|---|
| This compound 200 mg/day | Significant improvement vs. placebo | Significant improvement on PANSS Negative and Total scores, CGI-I, and CGI-S vs. placebo. No significant weight gain. | researchgate.net |
| This compound 400 mg/day | Non-significant decrease vs. placebo | Trend toward improvement on PANSS Total score. No significant improvement on other secondary endpoints vs. placebo. | researchgate.net |
| Olanzapine 15 mg/day | Significant improvement vs. placebo | Significant improvement on PANSS Total score, CGI-I, and CGI-S vs. placebo. Caused weight gain. | researchgate.net |
| Placebo | - | Worsening on PANSS Negative score. | researchgate.net |
PANSS (Positive and Negative Syndrome Scale) is a medical scale used for measuring symptom severity of patients with schizophrenia. CGI-S (Clinical Global Impression - Severity) is a 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment. CGI-I (Clinical Global Impression - Improvement) is a 7-point scale that requires the clinician to rate how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.
While the 200 mg/day dose of this compound demonstrated efficacy, the higher dose did not show a corresponding increase in benefit, and a quantitative systems pharmacology model predicted only limited clinical benefit for this compound as a monotherapy or adjunctive therapy in schizophrenia at its clinical exposure limit. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTIPEQJIDTVKR-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336565 | |
| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-95-9 | |
| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vabicaserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vabicaserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VABICASERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Vabicaserin
Receptor Binding Affinity and Selectivity Profile
Vabicaserin demonstrates a high affinity for the human 5-hydroxytryptamine 2C (5-HT2C) receptor. wikipedia.org Studies using radioligand binding assays in Chinese hamster ovary cell membranes expressing the human 5-HT2C receptor found that this compound displaced the radiolabeled ligand with a high affinity, showing a Ki value of 3 nM. researchgate.netnih.govncats.iomedchemexpress.comglpbio.com Its affinity for the human 5-HT2B receptor subtype is also notable, with a reported Ki value of 14 nM. researchgate.netnih.govncats.iomedchemexpress.comglpbio.com
The compound also interacts with the 5-HT1A receptor, though with a lower affinity, exhibiting a Ki of 112 nM. ncats.iomedchemexpress.comglpbio.com this compound is characterized by its selectivity; it was found to be over 50-fold selective for the 5-HT2C receptor compared to a wide range of other serotonergic, dopaminergic, and noradrenergic receptors. researchgate.netnih.govncats.iomedchemexpress.com It displays a low affinity for 5-HT2A receptors. wikipedia.org While most data point to a clear selectivity for 5-HT2C over 5-HT2B in functional assays, some binding assays have suggested a lack of significant selectivity between the two in terms of binding affinity alone. researchgate.net
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Human 5-HT2C | 3 | researchgate.netnih.govncats.iomedchemexpress.comglpbio.com |
| Human 5-HT2B | 14 | researchgate.netnih.govncats.iomedchemexpress.comglpbio.com |
| Human 5-HT1A | 112 | ncats.iomedchemexpress.comglpbio.com |
Agonist and Antagonist Functional Activities at Serotonin (B10506) Receptor Subtypes
The functional profile of this compound is distinguished by its potent, full agonist activity at the 5-HT2C receptor. wikipedia.org In functional assays measuring receptor-coupled calcium mobilization, this compound demonstrated an EC50 value of 8 nM with a maximum effect (Emax) of 100%, confirming its role as a full agonist at this subtype. researchgate.netnih.govncats.iomedchemexpress.comglpbio.com
In contrast, this compound acts as an antagonist at the 5-HT2A receptor. researchgate.netnih.govnih.gov Its functional activity at the 5-HT2B receptor is more complex and appears to be dependent on the experimental system. researchgate.netnih.gov In transfected cells, it has been shown to act as either an antagonist or a partial agonist, a variability that depends on the density of receptor expression. researchgate.netnih.govncats.iomedchemexpress.comglpbio.com However, in preparations that endogenously express 5-HT2B receptors, such as the rat stomach fundus and human colonic longitudinal muscle, this compound consistently behaves as a competitive antagonist. nih.gov For instance, it failed to produce a 5-HT2B receptor-mediated contraction in these tissues and instead caused a rightward shift in the concentration-response curves of 5-HT and α-methyl-5-HT. nih.gov
| Receptor Subtype | Functional Activity | Details (EC50, Emax) | Reference |
|---|---|---|---|
| 5-HT2C | Full Agonist | EC50 = 8 nM, Emax = 100% | researchgate.netnih.govncats.iomedchemexpress.comglpbio.com |
| 5-HT2A | Antagonist | N/A | researchgate.netnih.govnih.gov |
| 5-HT2B | Antagonist / Partial Agonist | Activity is dependent on receptor expression level | researchgate.netnih.govncats.iomedchemexpress.comglpbio.com |
Molecular Mechanisms of Serotonin Receptor Modulation
The serotonin 5-HT2 receptor subfamily, which includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes, primarily exerts its effects through a specific signal transduction pathway. These receptors are G-protein-coupled receptors (GPCRs) that preferentially couple to Gq/11 proteins. nih.govmdpi.com Activation of this G-protein initiates the hydrolysis of inositol (B14025) phosphates by phospholipase C, which in turn leads to an elevation of intracellular calcium concentrations. nih.govmdpi.com The full agonist activity of this compound at the 5-HT2C receptor is demonstrated by its potent stimulation of this calcium mobilization pathway. researchgate.netnih.gov
Neuropharmacological Mechanisms of Vabicaserin
Modulation of Dopaminergic Neurotransmission
Vabicaserin's interaction with the 5-HT2C receptor leads to significant downstream effects on the dopaminergic system, a critical pathway implicated in the pathophysiology of various psychiatric conditions.
Effects on Mesolimbic Dopamine (B1211576) Pathways
The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a key circuit involved in reward, motivation, and the positive symptoms of schizophrenia. taylorandfrancis.comwikipedia.org Research indicates that this compound selectively modulates this pathway. By activating 5-HT2C receptors, this compound leads to an inhibition of dopamine release in the mesolimbic system. wikipedia.org Specifically, studies in rodents have demonstrated that this compound decreases dopamine levels in the nucleus accumbens. nih.govnih.gov This effect is consistent with the therapeutic action of some antipsychotic medications. nih.gov
Chronic administration of this compound has been shown to significantly reduce the number of spontaneously active mesocorticolimbic dopamine neurons. nih.gov This selective action on the mesolimbic pathway, without significantly affecting the nigrostriatal dopamine pathway, is a key feature of its neuropharmacological profile. nih.govnih.gov
Differentiation from Conventional Dopamine Receptor-Targeting Agents
A defining characteristic of this compound is its mechanism of action, which diverges from that of conventional antipsychotic drugs. nih.govthieme-connect.com Most traditional and atypical antipsychotics directly target dopamine D2 receptors, often acting as antagonists or partial agonists. nih.govnih.gov In contrast, this compound does not directly bind to or block dopamine receptors. nih.gov Its influence on the dopaminergic system is indirect, mediated entirely through its agonist activity at the 5-HT2C receptor. wikipedia.orgnih.gov
This distinction is significant because it suggests a potential for a different side effect profile. For instance, direct D2 receptor blockade is associated with extrapyramidal symptoms, which are motor side effects commonly seen with older antipsychotics. psychopharmacologyinstitute.com By avoiding direct interaction with dopamine receptors, 5-HT2C agonists like this compound may offer a therapeutic advantage. nih.gov Furthermore, the therapeutic effects of this compound are thought to be mediated presynaptically on dopaminergic projections, contrasting with the postsynaptic action of most currently marketed antipsychotics on striatal medium spiny neurons. nih.gov
Influence on Cholinergic and Glutamatergic Systems
Beyond its effects on dopamine, this compound also influences other critical neurotransmitter systems, namely the cholinergic and glutamatergic systems, which are integral to cognitive function.
Alterations in Prefrontal Cortex Neurotransmitter Levels
The prefrontal cortex is a brain region crucial for executive functions, working memory, and attention. dovepress.com Studies have shown that this compound can increase the extracellular levels of both acetylcholine (B1216132) and glutamate (B1630785) in the medial prefrontal cortex of rats. wikipedia.orgnih.gov This finding is particularly relevant to the cognitive symptoms often observed in psychiatric disorders. nih.gov The enhancement of cholinergic and glutamatergic neurotransmission in this region suggests a potential mechanism by which this compound could improve cognitive function. wikipedia.orgnih.gov
| Brain Region | Neurotransmitter | Effect of this compound |
| Medial Prefrontal Cortex | Acetylcholine | Increase wikipedia.org |
| Medial Prefrontal Cortex | Glutamate | Increase wikipedia.orgnih.gov |
| Nucleus Accumbens | Dopamine | Decrease nih.govnih.gov |
| Striatum | Dopamine | No significant effect nih.govresearchgate.net |
Impact on Striatal Cholinergic and GABA Interneurons
The striatum, a key component of the basal ganglia, contains various types of interneurons that regulate its output, including cholinergic and GABAergic interneurons. frontiersin.orgcell-stress.com The 5-HT2C receptor is expressed on these interneurons, and its activation by this compound can modulate their activity. researchgate.net Specifically, 5-HT2C receptor activation can influence striatal cholinergic tone. nih.gov Additionally, it affects GABA interneurons, which in turn can reduce the excitability of medium spiny neurons, the principal output neurons of the striatum. researchgate.net This modulation of striatal interneuron activity represents another layer of this compound's complex neuropharmacological actions.
Presynaptic and Postsynaptic Receptor Interactions
The effects of this compound are a result of its interactions with 5-HT2C receptors, which can be located on both presynaptic and postsynaptic neurons. msdmanuals.com Presynaptic 5-HT2C receptors can modulate the release of other neurotransmitters. msdmanuals.com For example, the therapeutic effects of this compound are thought to involve presynaptic modulation of dopaminergic projections to the striatum. nih.gov
Preclinical Investigations of Vabicaserin
In Vitro Pharmacological Profiling and Cellular Assays
In vitro studies have been crucial in defining the receptor binding affinity and functional activity of Vabicaserin. These assays have consistently demonstrated that this compound is a potent and selective full agonist at the serotonin (B10506) 5-HT2C receptor. nih.govnih.govnih.gov The compound exhibits a high binding affinity for the 5-HT2C receptor, with a reported Ki value of approximately 3 nM. nih.govresearchgate.netresearchgate.net In terms of functional activity, its efficacy is marked by an EC50 value of 8 nM. nih.gov
A key feature of this compound's pharmacological profile is its functional selectivity for the 5-HT2C receptor over other related serotonin receptors, such as the 5-HT2A and 5-HT2B subtypes. nih.gov This selectivity is a critical attribute, as activity at these other receptors is often associated with undesirable side effects. The compound also shows more than 50-fold selectivity over various other serotonergic, dopaminergic, and noradrenergic receptors. unimi.it
Table 1: In Vitro Pharmacological Profile of this compound This table summarizes the key in vitro binding and functional activity data for this compound at the 5-HT2C receptor.
| Parameter | Value | Receptor |
|---|---|---|
| Binding Affinity (Ki) | ~3 nM | 5-HT2C |
| Functional Activity (EC50) | 8 nM | 5-HT2C |
| Receptor Activity | Full Agonist | 5-HT2C |
| Selectivity | High | Selective for 5-HT2C over 5-HT2A, 5-HT2B, and others |
In Vivo Neurochemical Studies in Animal Models
Neurochemical studies in animal models have provided insight into the downstream effects of this compound's receptor engagement. A significant finding from research in rodents is the compound's ability to selectively modulate dopamine (B1211576) pathways. nih.gov Administration of this compound leads to a decrease in extracellular dopamine levels in the nucleus accumbens. nih.govresearchgate.net Crucially, it does not concurrently affect dopamine levels in the striatum. nih.govresearchgate.net This neurochemical signature suggests a mesolimbic-selective action, which is a desirable characteristic for antipsychotic agents, as it implies a lower risk of motor side effects associated with nigrostriatal dopamine blockade. nih.gov
Furthermore, this compound has been shown to influence glutamatergic neurotransmission. nih.gov In rats, the compound increases the extracellular concentration of glutamate (B1630785) in the medial prefrontal cortex. nih.gov This effect on glutamate may be related to the potential for improved cognitive function. nih.gov
Table 2: In Vivo Neurochemical Effects of this compound in Rodent Models This table outlines the observed changes in neurotransmitter levels in specific brain regions following this compound administration.
| Brain Region | Neurotransmitter | Effect |
|---|---|---|
| Nucleus Accumbens | Dopamine | Decrease |
| Striatum | Dopamine | No significant effect |
| Medial Prefrontal Cortex | Glutamate | Increase |
Behavioral Phenotyping in Preclinical Models of Psychiatric Disorders
The neurochemical effects of this compound translate into distinct behavioral outcomes in animal models designed to mimic aspects of human psychiatric conditions.
The mesolimbic selectivity of this compound is consistent with potential efficacy in treating psychotic symptoms. nih.gov Preclinical models of psychosis, such as amphetamine-induced hyperactivity, have been used to test this hypothesis. nih.gov 5-HT2C agonists, as a class, have demonstrated efficacy in such models. researchgate.netresearchgate.net this compound, specifically, has been reported to be effective in preclinical models of antipsychotic activity. larvol.com
Chronic administration of this compound produces effects similar to those of atypical antipsychotics, significantly reducing the number of spontaneously active mesocorticolimbic dopamine neurons while sparing nigrostriatal dopamine neurons. nih.gov Unlike some antipsychotics, acute administration of 5-HT2C agonists like this compound can reduce mesocorticolimbic dopaminergic activity, suggesting the potential for a rapid onset of action. nih.gov
Preclinical evidence suggests that 5-HT2C agonists may also be beneficial for mood and cognitive symptoms that are often associated with psychiatric disorders like schizophrenia. nih.gov The ability of this compound to increase glutamate levels in the prefrontal cortex is believed to be a potential mechanism for enhancing cognitive function. nih.gov Studies with other 5-HT2C agonists have shown procognitive effects in behavioral tasks such as novel object recognition memory. nih.gov These findings support the potential for this compound to address cognitive deficits. nih.gov
Models of Psychosis and Dopamine-Related Behaviors
Imaging Modalities in Preclinical Research
Advanced imaging techniques have been employed to study the behavior of this compound in the living brain.
To visualize and quantify the pharmacokinetics and distribution of this compound in the central nervous system, positron emission tomography (PET) imaging studies were conducted. acs.orgnih.gov For these studies, this compound was radiolabeled with carbon-11 (B1219553) to create [11C]this compound. nih.govacs.orgnih.gov
PET imaging in both rats and baboons revealed that [11C]this compound has high penetration of the blood-brain barrier (BBB) and achieves rapid and high uptake in the brain. nih.govacs.orgnih.gov However, the studies also identified a significant challenge: the binding of [11C]this compound in the brain was largely high and nonspecific. acs.orgnih.gov This nonspecific binding was not displaced or altered by pre-administration of the unlabeled, non-radioactive this compound, indicating that the observed PET signal was not a clear indicator of specific binding to 5-HT2C receptors. acs.org Despite the high nonspecific binding, these studies provided valuable insights into the compound's central nervous system pharmacokinetics. acs.org
Table 3: Preclinical PET Imaging Findings for [11C]this compound This table summarizes the key outcomes from PET imaging studies of radiolabeled this compound in animal models.
| Parameter | Finding | Species |
|---|---|---|
| Brain Uptake | Rapid and High | Rat, Baboon |
| Blood-Brain Barrier Penetration | High | Rat, Baboon |
| Binding Characteristics | High Nonspecific Binding | Rat, Baboon |
| Effect of Pre-treatment | Unaltered by unlabeled this compound | Rat |
Clinical Development and Translational Research of Vabicaserin
Historical Overview of Clinical Program Development
Vabicaserin, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, was developed as a potential treatment for neuropsychiatric disorders. ncats.io The compound, also known as SCA-136, was initially developed by Wyeth and later by Pfizer. springer.com The rationale for its development stemmed from preclinical evidence suggesting that 5-HT2C agonism could modulate dopamine (B1211576) pathways, offering a novel mechanism for treating psychiatric conditions. nih.gov this compound was investigated for its potential therapeutic effects in schizophrenia and other neuropsychiatric indications before its development was ultimately halted. ncats.iospringer.com
Status in Schizophrenia Research
This compound progressed to Phase II clinical trials for the treatment of acute schizophrenia. ncats.ioresearchgate.net The program aimed to assess the efficacy, safety, and tolerability of the compound in adult patients. researchgate.net A key study in this program was a six-week, randomized, double-blind, placebo-controlled trial (NCT00265551) that also included an active comparator, olanzapine (B1677200). researchgate.netnih.gov Despite showing some positive signals, the clinical development of this compound for schizophrenia was discontinued (B1498344). springer.comuzh.ch A quantitative systems pharmacology model predicted only limited clinical benefit for this compound in schizophrenia, both as a monotherapy and as an adjunctive therapy, which likely contributed to the decision to cease its development for this indication. nih.govnih.gov
Exploration in Other Neuropsychiatric Indications
In addition to schizophrenia, Pfizer explored the use of this compound for the treatment of bipolar disorder. ncats.iospringer.com The therapeutic potential of 5-HT2C agonists was hypothesized to extend to a range of psychiatric disorders. nih.gov However, similar to its development for schizophrenia, the research program for this compound in the context of bipolar disorder was also discontinued in Phase II. springer.com There was also early-stage investigation into its potential for treating obesity, which was also halted. ncats.io
Efficacy Evaluations in Schizophrenia Clinical Trials
The efficacy of this compound in schizophrenia was primarily evaluated using the Positive and Negative Syndrome Scale (PANSS), a standard rating scale in psychosis research. researchgate.net
Assessment of Positive and Negative Symptoms
In a Phase II trial involving adults with acute schizophrenia, this compound was assessed for its effects on both positive and negative symptoms. researchgate.net The primary endpoint of this study was the centrally rated PANSS Positive subscale (PANSS-PSS). researchgate.netnih.gov
Positive Symptoms : The group receiving 200 mg/day of this compound showed a significant improvement in the PANSS-PSS at week 6 compared to placebo. researchgate.netnih.gov However, a higher dose of 400 mg/day did not demonstrate a statistically significant improvement over placebo for these symptoms. researchgate.netnih.gov
Negative Symptoms : Both the 200 mg/day and 400 mg/day this compound groups demonstrated a significant improvement from their baseline scores on the PANSS Negative subscale. In contrast, the placebo group's condition on this measure worsened over the course of the study. researchgate.netnih.gov
Total PANSS Score : The 200 mg/day this compound group showed a significantly greater improvement in the total PANSS score compared to the placebo group. researchgate.netnih.gov The 400 mg/day group showed a trend toward improvement but it was not statistically significant. researchgate.netnih.gov
A quantitative systems pharmacology model predicted a concentration-dependent improvement on PANSS scores with this compound monotherapy. nih.gov The observed results from the Phase IIa trial were comparable to the model's predictions. nih.govnih.gov
Comparative Efficacy Studies with Active Comparators
A significant Phase II study (NCT00265551) compared this compound not only to a placebo but also to olanzapine, an established atypical antipsychotic. researchgate.netnih.gov This trial randomized 314 hospitalized subjects to receive this compound (200 or 400 mg/day), olanzapine (15 mg/day), or a placebo for six weeks. nih.gov
The results indicated that the 200 mg/day dose of this compound demonstrated efficacy comparable to olanzapine on the primary endpoint, the PANSS Positive subscale, with both being significantly better than placebo. researchgate.netnih.gov Similarly, for the PANSS total score and the Clinical Global Impression-Severity (CGI-S) and Improvement (CGI-I) scales, the 200 mg/day this compound group and the olanzapine group both showed significant improvements over placebo. researchgate.netnih.gov The 400 mg/day this compound group did not achieve significant improvement on these measures compared to placebo. researchgate.netnih.gov Another clinical trial was designed to compare the efficacy of this compound to risperidone (B510) in Japanese subjects with acute exacerbations of schizophrenia, but this study was withdrawn. patsnap.comveeva.com
| Treatment Group | Outcome Measure | Result vs. Placebo | Citation |
|---|---|---|---|
| This compound 200 mg/day | PANSS Positive Subscale (Primary Endpoint) | Significant Improvement | researchgate.net, nih.gov |
| This compound 400 mg/day | PANSS Positive Subscale (Primary Endpoint) | Non-significant Decrease | researchgate.net, nih.gov |
| Olanzapine 15 mg/day | PANSS Positive Subscale (Primary Endpoint) | Significant Improvement | researchgate.net, nih.gov |
| This compound 200 mg/day | PANSS Total Score | Significant Improvement | researchgate.net, nih.gov |
| This compound 400 mg/day | PANSS Total Score | Trend Toward Improvement | researchgate.net, nih.gov |
| This compound (both doses) | PANSS Negative Subscale | Significant Improvement over baseline (Placebo worsened) | researchgate.net, nih.gov |
Assessment of Tolerability Profiles in Clinical Studies
Across clinical studies, this compound was found to be generally well-tolerated. researchgate.netresearchgate.net In the 6-week Phase II trial for acute schizophrenia, both the 200 mg/day and 400 mg/day doses of this compound were well tolerated, with no major safety concerns identified. researchgate.netnih.gov An important distinction in its tolerability profile compared to the active comparator, olanzapine, was the lack of weight gain associated with this compound treatment. researchgate.netnih.gov Olanzapine, in contrast, did cause weight gain during the trial. nih.gov Studies in both healthy subjects and individuals with schizophrenia indicated that this compound was safe and well-tolerated after single and multiple dose administrations. researchgate.net
Impact on Metabolic Parameters
A significant point of interest during the clinical development of this compound was its metabolic profile, particularly in contrast to existing atypical antipsychotic drugs known for inducing weight gain and other metabolic disturbances. nih.gov Clinical trial data indicated that this compound was well-tolerated and did not cause weight gain. researchgate.net Specifically, in a 6-week, randomized, double-blind, placebo-controlled trial, olanzapine, used as a comparator, resulted in weight gain, whereas this compound did not. researchgate.net This favorable metabolic profile is consistent with the mechanism of action of 5-HT2C receptor agonists, which are known to be associated with weight loss. nih.gov
The major metabolic pathways for this compound in humans and nonclinical safety species involve carbamoyl (B1232498) glucuronidation, hydroxylation, and the formation of an imine and a nitrone. nih.gov Carbamoyl glucuronidation was identified as the primary metabolic pathway in humans. nih.gov
Table 1: Metabolic Profile of this compound in a 6-Week Schizophrenia Trial
| Treatment Group | Mean Change in Weight |
| This compound (200 mg/day) | No significant weight gain |
| This compound (400 mg/day) | No significant weight gain |
| Olanzapine (15 mg/day) | Weight gain observed |
| Placebo | No significant weight gain |
Source: Data compiled from a 6-week randomized, double-blind, placebo-controlled trial in acute schizophrenia. researchgate.net
Quantitative Systems Pharmacology Modeling and Prediction
Quantitative Systems Pharmacology (QSP) modeling represents a sophisticated computational approach that integrates diverse biological data to simulate the effects of a drug within a complex physiological system. amazon.comnih.gov This methodology was employed in the development of this compound to predict its clinical efficacy in schizophrenia. nih.govnih.gov
Integration of In Vitro and Preclinical Neurophysiology Data
The QSP model for this compound was built upon a foundation of in vitro and preclinical neurophysiology data. nih.govnih.gov This included information on this compound's high affinity and full agonist activity at the 5-HT2C receptor, with selectivity over other serotonin (B10506) receptors like 5-HT2A and 5-HT2B. wikipedia.org Preclinical studies in rodents demonstrated that this compound reduces mesocorticolimbic dopaminergic activity, a key pathway implicated in the positive symptoms of schizophrenia, without affecting striatal dopamine, which is associated with extrapyramidal side effects. nih.govwikipedia.org The model also incorporated data on the effects of various serotonergic receptors on striatal neurons. nih.gov This integration of preclinical data allowed for the creation of a biophysically realistic computer model of the relevant neuronal circuits. researchgate.net
Simulation of Clinical Outcomes and Adjunctive Therapy Potentials
The QSP model was used to blindly predict the clinical efficacy of this compound in schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS). nih.gov The model predicted a concentration-dependent improvement in PANSS scores for this compound as a monotherapy. nih.govnih.gov The simulations from the virtual patient trials were comparable to the observed results from a phase IIa clinical study. nih.gov
Furthermore, the model was utilized to assess the potential of this compound as an adjunctive therapy to existing antipsychotics. The simulations predicted that this compound would offer minimal additional improvement in PANSS scores when used in combination with other antipsychotics, suggesting limited clinical benefit in this context. nih.govnih.govresearchgate.net Specifically, the model predicted less than a 4-point additional improvement on the PANSS scale with various antipsychotic co-medications. researchgate.net
Table 2: Predicted vs. Observed PANSS Improvement for this compound Monotherapy
| This compound Dose | Model-Predicted PANSS Improvement (mean, 95% CI) | Observed Phase IIa Clinical Study Results |
| 100 mg b.i.d. | 5.12 (2.20, 8.56) | Comparable |
| 200 mg b.i.d. | 6.37 (2.27, 10.40) | Comparable |
Source: Data from a quantitative systems pharmacology model prediction study. nih.gov
Factors Influencing Clinical Development Progression and Discontinuation
The development of this compound for the treatment of psychosis was ultimately discontinued around 2010. wikipedia.org While the specific reasons for this decision have not been publicly detailed, several factors can contribute to the discontinuation of a drug's clinical development. nih.gov
Future Research Directions and Therapeutic Implications
Re-evaluation of 5-HT2C Receptor Agonism in CNS Disorders
The 5-HT2C receptor, a G protein-coupled receptor, is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (B10506). wikipedia.org Activation of this receptor is known to inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in specific brain regions, influencing mood, anxiety, feeding, and reproductive behavior. wikipedia.org The therapeutic potential of 5-HT2C receptor agonists has been explored for a range of CNS disorders, including obesity, substance abuse, and schizophrenia. nih.gov
Vabicaserin was developed as a selective 5-HT2C receptor agonist with the aim of treating schizophrenia. wikipedia.orgncats.io Preclinical studies in rodents showed that this compound could decrease dopamine levels in the nucleus accumbens without affecting striatal dopamine, suggesting a targeted effect on the mesolimbic pathway which is implicated in the positive symptoms of schizophrenia. nih.gov It was hypothesized that this mechanism could offer a novel treatment approach with a reduced risk of extrapyramidal side effects and weight gain often associated with existing antipsychotics. nih.govrsc.org
A phase II clinical trial was conducted to assess the efficacy and safety of this compound in adults with acute schizophrenia. nih.gov While the 200 mg/day dose showed some efficacy on primary and secondary endpoints compared to placebo, the 400 mg/day dose did not demonstrate significant improvement. nih.govresearchgate.net Ultimately, the development of this compound for schizophrenia was discontinued (B1498344). springer.com
Despite the cessation of its clinical development, the study of this compound has spurred a re-evaluation of 5-HT2C receptor agonism. The mixed results from the clinical trial highlight the complexity of targeting this receptor for schizophrenia. Future research is needed to understand the nuanced role of 5-HT2C receptors in the pathophysiology of various CNS disorders and to determine if more selective or functionally biased agonists could offer improved therapeutic outcomes. nih.govfrontiersin.org
Potential for Combination Therapies and Novel Drug Design
The unique mechanism of action of 5-HT2C agonists like this compound presents opportunities for combination therapies. nih.gov Given that most existing antipsychotics target postsynaptic dopamine D2 receptors, a combination approach could potentially address a wider range of symptoms in schizophrenia. nih.gov Quantitative systems pharmacology models have been used to predict the efficacy of this compound as both a monotherapy and an adjunctive therapy, suggesting limited but potential benefits when used with other antipsychotics. nih.gov The development of multi-target drugs that interact with both 5-HT2C receptors and other relevant neurotransmitter systems is a promising area for future drug discovery. rsc.orgpatsnap.com
The challenge in designing novel 5-HT2C agonists lies in achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid adverse effects like hallucinations and cardiac valvulopathy, respectively. nih.gov Structure-based drug design and high-throughput screening are key methodologies being employed to develop next-generation 5-HT2C agonists with improved selectivity and efficacy. patsnap.compatsnap.com Researchers are actively working on optimizing chemical scaffolds to create more potent and selective 5-HT2C agonists. nih.gov
Advanced Neuroimaging and Biomarker Research
Advanced neuroimaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are crucial tools for understanding the in-vivo effects of 5-HT2C receptor agonists. acs.orgnih.gov For instance, radiolabeled versions of this compound and a similar compound, WAY-163909, have been developed to visualize and quantify 5-HT2C receptor occupancy in the brain using PET. acs.org These imaging studies can help to establish a clearer relationship between receptor engagement, downstream neurochemical changes, and clinical response.
Neuroimaging can also aid in the identification of biomarkers to predict treatment response. biorxiv.org Studies are exploring how baseline brain activity and connectivity in networks enriched with specific neurotransmitter transporters, including the serotonin transporter, might predict a patient's response to a given drug. biorxiv.org This approach, known as neuroimaging genetics, integrates brain imaging with genetic information to identify individuals who are more likely to benefit from a particular therapy, paving the way for personalized medicine in psychiatry. nih.gov
Genetic Polymorphisms and Receptor Function
The gene encoding the 5-HT2C receptor (HTR2C) is located on the X chromosome and exhibits several polymorphisms that can influence receptor expression and function. wikipedia.org These genetic variations have been associated with susceptibility to various psychiatric disorders and may also impact an individual's response to antipsychotic medications. wikipedia.orgnih.gov
Research has focused on specific polymorphisms, such as the -759C/T and Cys23Ser variants, and their association with treatment outcomes and side effects like weight gain. frontiersin.orgnih.gov For example, some studies suggest that the Ser23 variant of the receptor is associated with a better treatment response for positive and negative symptoms in male patients with schizophrenia. frontiersin.org Understanding how these polymorphisms alter receptor function is critical for interpreting the variable responses to 5-HT2C agonists observed in clinical trials and for developing more targeted therapeutic strategies. nih.gov
Methodological Advancements in Drug Discovery and Development
The quest for new and improved treatments for CNS disorders is driving significant methodological advancements in drug discovery. High-resolution crystal structures of the 5-HT2C receptor in complex with different ligands are providing unprecedented insights into the molecular basis of drug-receptor interactions. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational design of more selective and effective compounds. patsnap.com
Furthermore, the concept of "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others, is gaining traction. patsnap.com Developing biased 5-HT2C agonists could potentially separate the desired therapeutic effects from unwanted side effects. The integration of computational methods, such as molecular docking and virtual screening, with experimental high-throughput screening is accelerating the identification of promising new drug candidates. patsnap.com These advanced methodologies hold the key to unlocking the full therapeutic potential of targeting the 5-HT2C receptor.
Q & A
Q. What is the mechanism of action of Vabicaserin at serotonin receptors, and how does its selectivity for 5-HT2C receptors influence experimental design?
this compound acts as a full agonist at 5-HT2C receptors (Ki = 3 nM; efficacy 100% relative to serotonin), an antagonist at 5-HT2B receptors (IC50 = 29–529 nM), and a weak antagonist at 5-HT2A receptors (IC50 = 1,650 nM) . To validate receptor selectivity, researchers should employ radioligand binding assays for affinity measurements and functional assays (e.g., calcium flux or GTPγS binding) to confirm agonism/antagonism profiles. Experimental designs must include comparative controls (e.g., selective 5-HT2A/2B/2C agonists/antagonists) to isolate receptor-specific effects .
Q. What preclinical models are suitable for evaluating this compound’s antipsychotic potential, and what endpoints are critical for translational relevance?
Rodent models of schizophrenia (e.g., phencyclidine-induced hyperlocomotion, prepulse inhibition deficits) are commonly used. Key endpoints include behavioral suppression of hyperlocomotion, reduction in stereotypy, and modulation of dopamine release in mesolimbic pathways. Electrochemical recording (fast-scan cyclic voltammetry) or microdialysis in freely moving animals can quantify dopamine dynamics, linking 5-HT2C activation to antipsychotic mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and clinical outcomes for this compound’s efficacy in schizophrenia?
In a phase IIa trial, quantitative systems pharmacology (QSP) models predicted PANSS improvements of 5.12 (100 mg) and 6.37 (200 mg), while observed improvements were 8.57 (100 mg) and 5.91 (200 mg) . To reconcile discrepancies, researchers should refine QSP models by incorporating inter-individual variability in 5-HT2C receptor density, pharmacokinetic/pharmacodynamic (PK/PD) heterogeneity, and downstream signaling crosstalk (e.g., with dopamine D2 receptors). Sensitivity analyses and Bayesian calibration using patient stratification data (e.g., genetic polymorphisms) can improve predictive accuracy .
Q. What methodological considerations are critical when designing dose-response studies for this compound to account for non-linear pharmacokinetics?
this compound exhibits dose-dependent absorption and metabolism, necessitating:
- Tiered dosing : Start with subtherapeutic doses (e.g., 50 mg b.i.d.) to assess safety before escalating to 100–200 mg b.i.d.
- Population PK modeling : Use sparse sampling and nonlinear mixed-effects models (NONMEM) to characterize variability.
- Biomarker integration : Measure cerebrospinal fluid (CSF) 5-HT2C occupancy via PET imaging (e.g., with [¹¹C]SB-242084) to confirm target engagement .
Q. How do off-target interactions of this compound (e.g., 5-HT2B antagonism) impact long-term safety assessments in clinical trials?
5-HT2B receptor antagonism may mitigate valvulopathy risks associated with chronic 5-HT2B activation. However, researchers must monitor:
- Cardiac endpoints : Echocardiography for valvular thickening.
- Serotonin syndrome markers : Body temperature, neuromuscular hyperactivity.
- Comparative safety data : Contrast with other 5-HT2C agonists (e.g., lorcaserin) to isolate receptor-specific adverse effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing small-sample clinical trials with this compound, given high PANSS variability?
Use mixed-effects models for repeated measures (MMRM) to handle missing data (e.g., last observation carried forward). For PANSS scores (typical SD = 20–30 points), Bayesian hierarchical models with weakly informative priors can stabilize estimates in underpowered cohorts .
Q. How should in vitro assays be optimized to distinguish this compound’s functional selectivity across 5-HT2 receptor subtypes?
- Cell lines : Use recombinant systems (e.g., HEK293) expressing human 5-HT2A/2B/2C receptors.
- Assay multiplexing : Combine calcium flux (for agonism) with β-arrestin recruitment (for biased signaling).
- Positive controls : Include reference agonists (e.g., WAY-161503 for 5-HT2C) to normalize responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
